4-(Phenoxymethyl)benzohydrazide
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Overview
Description
4-(Phenoxymethyl)benzohydrazide is an organic compound with the molecular formula C14H14N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its phenoxymethyl group attached to a benzohydrazide moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)benzohydrazide typically involves the reaction of 4-(Phenoxymethyl)benzoic acid with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-(Phenoxymethyl)benzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenoxymethyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoyl derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include benzoyl derivatives, amine derivatives, and various substituted hydrazides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Phenoxymethyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(Phenoxymethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. Its hydrazide group is known to form stable complexes with metal ions, which can influence its biological activity. Additionally, the phenoxymethyl group contributes to its lipophilicity, enhancing its ability to penetrate cell membranes and exert its effects.
Comparison with Similar Compounds
- 4-(Methoxymethyl)benzohydrazide
- 4-(Ethoxymethyl)benzohydrazide
- 4-(Chloromethyl)benzohydrazide
Comparison: 4-(Phenoxymethyl)benzohydrazide is unique due to its phenoxymethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the phenoxy group enhances its stability and reactivity, making it a valuable compound in various research applications. In contrast, other similar compounds may have different reactivity profiles and biological activities due to variations in their substituent groups.
Properties
IUPAC Name |
4-(phenoxymethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-16-14(17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRWARELOUENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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